N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-1-carboxamide
Description
This compound features a naphthalene-1-carboxamide core linked via a methyl group to a 1,2,3,4-tetrazole ring substituted at the 1-position with a 3,4-dimethylphenyl group. The naphthalene system may contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-14-10-11-17(12-15(14)2)26-20(23-24-25-26)13-22-21(27)19-9-5-7-16-6-3-4-8-18(16)19/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYHZRHEDHCXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions.
Attachment to Naphthalene: The tetrazole derivative is then coupled with naphthalene-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Carboxamide: The final step involves the formation of the carboxamide bond, which can be achieved by reacting the intermediate with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, while nucleophiles like amines or thiols can be introduced under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amine derivatives.
Substitution: Various substituted tetrazole or naphthalene derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that tetrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-1-carboxamide can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The mechanism of action often involves the modulation of signaling pathways critical for cancer cell proliferation.
| Study | Findings | Mechanism |
|---|---|---|
| Inhibition of tumor growth in xenograft models | Induction of apoptosis via caspase activation | |
| Enhanced cytotoxicity against breast cancer cells | Cell cycle arrest at G2/M phase |
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Its structure allows it to interact with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines.
Analgesic Activity
Naphthalene-based compounds have shown promise as analgesics. Studies suggest that the tetrazole ring enhances the binding affinity to pain receptors, providing effective pain relief in preclinical models.
Photoclick Chemistry
Naphthalene-derived tetrazoles are increasingly used in photoclick chemistry due to their ability to undergo cycloaddition reactions upon light activation. This property is particularly useful for bioconjugation and imaging applications in live cells.
| Application | Description | Significance |
|---|---|---|
| Protein Imaging | Utilization of two-photon excitation for real-time imaging of proteins | Enables spatially controlled studies in live cells |
| Fluorogenic Reactions | Formation of fluorescent adducts upon light exposure | Useful for tracking cellular processes |
A notable study highlighted the use of this compound in two-photon triggered photoclick reactions. This method allows for precise control over reaction timing and location within biological systems, enhancing the study of dynamic cellular processes .
Metal-Organic Frameworks
The compound serves as a linker in the synthesis of metal-organic frameworks (MOFs), which are materials with high surface areas and tunable porosity. These frameworks are explored for applications in gas storage, catalysis, and drug delivery.
| Framework | Properties | Potential Uses |
|---|---|---|
| NiNDTz | High stability and porosity | Gas adsorption and separation |
| Zn-CBCPs | Luminescent properties | Sensing applications |
Recent advancements have shown that incorporating this compound into MOFs enhances their functionality by providing additional reactive sites for guest molecule interactions .
Mechanism of Action
The mechanism of action of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs (Table 1) highlight variations in tetrazole substituents and aromatic systems, which critically modulate physicochemical and biological properties:
Table 1: Key Structural Analogs and Properties
Key Observations:
Tetrazole Substituents :
- 3,4-Dimethylphenyl (Target Compound) : Enhances lipophilicity compared to fluorinated (e.g., 3,4-difluorophenyl in ) or methoxylated groups. Methyl groups may sterically hinder interactions but improve membrane permeability.
- Fluorinated Groups () : The 3,4-difluorophenyl group likely increases metabolic stability and electron-withdrawing effects, altering binding kinetics compared to dimethyl substituents .
- Benzyl/Cyclohexyl () : Bulkier groups (e.g., benzyl in 6i, 6j) may reduce solubility but enhance selectivity for hydrophobic binding pockets .
- 3,4-Dimethoxyphenyl in introduces electron-donating groups, which could modulate electronic properties differently than the electron-neutral naphthalene system.
Biological Activity
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-1-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the presence of a naphthalene core substituted with a tetrazole moiety and a dimethylphenyl group. This unique structure is expected to confer distinct biological activities.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of naphthalene derivatives. For instance, research has shown that certain naphthalene-1-carboxanilides exhibit potent activity against Mycobacterium avium subsp. paratuberculosis, with some compounds demonstrating two-fold higher efficacy than standard antibiotics like rifampicin and ciprofloxacin . The specific activity of this compound against various microbial strains remains to be fully elucidated but may follow similar trends observed in related compounds.
Anti-inflammatory Activity
The anti-inflammatory potential of naphthalene derivatives has been explored in various contexts. For example, compounds derived from naphthalene have shown significant inhibition of cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines such as IL-6 and TNF-α. One study reported an IC50 value of 0.04 µM for COX-2 inhibition, indicating strong anti-inflammatory properties . This suggests that this compound may possess similar or enhanced anti-inflammatory effects.
Anticancer Activity
The anticancer properties of naphthalene-based compounds have garnered attention due to their ability to induce apoptosis and inhibit tumor growth. Notably, derivatives with structural similarities to this compound have been shown to significantly inhibit cell proliferation in various cancer cell lines. For example:
| Compound | Cancer Type | IC50 Value |
|---|---|---|
| Compound 17 | Breast Cancer (4T1) | Significant inhibition observed |
| Compound 18 | Tubulin Polymerization | IC50 = 3.3 µM (compared to colchicine IC50 = 9.1 µM) |
| Compound 20 | Colon Cancer | IC50 = 0.5 µM |
| Compound 20 | Liver Cancer | IC50 = 0.7 µM |
These findings highlight the potential for this compound to act as a potent anticancer agent through mechanisms such as tubulin inhibition and apoptosis induction .
Case Studies and Research Findings
A comprehensive review of naphthalene derivatives has revealed diverse biological activities across different studies:
- Antimicrobial Efficacy : In vitro studies indicated that certain naphthalene derivatives exhibited superior antimicrobial activity compared to traditional agents.
- Inflammation Models : Inflammation assays demonstrated that naphthalene compounds effectively reduced inflammation markers in LPS-induced models.
- Cancer Cell Lines : Various synthesized naphthalene derivatives showed promising results in inhibiting proliferation in breast and colon cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
